ethyl 1-(2-aminoethyl)-1H-benzo[d][1,2,3]triazole-5-carboxylate
Description
Ethyl 1-(2-aminoethyl)-1H-benzo[d][1,2,3]triazole-5-carboxylate is a benzotriazole derivative featuring a 2-aminoethyl substituent at the N1 position and an ethyl ester group at the C5 position. The ethyl ester moiety could influence metabolic stability and lipophilicity, affecting pharmacokinetic profiles .
Properties
IUPAC Name |
ethyl 1-(2-aminoethyl)benzotriazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O2/c1-2-17-11(16)8-3-4-10-9(7-8)13-14-15(10)6-5-12/h3-4,7H,2,5-6,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAONMQNXDCHCQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)N(N=N2)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
Ethyl 1-(2-aminoethyl)-1H-benzo[d][1,2,3]triazole-5-carboxylate is a compound belonging to the class of 1,2,3-triazoles, known for their diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on various research findings.
Overview of the Compound
- Chemical Structure : this compound features a benzo[d][1,2,3]triazole core, which is a fused heterocyclic ring system containing nitrogen atoms.
- CAS Number : 1955547-27-9
- Molecular Weight : Approximately 233.27 g/mol
Target Interactions
The compound interacts with various biomolecular targets through hydrogen bonding and hydrophobic interactions. It has been shown to inhibit several enzymes involved in critical biochemical pathways:
- Enzyme Inhibition : It inhibits alpha-amylase and alpha-glucosidase, enzymes crucial for carbohydrate metabolism.
- Cell Signaling Modulation : The compound influences cell signaling pathways and gene expression related to glucose metabolism.
Anticancer Activity
Research indicates that derivatives of benzo[d][1,2,3]triazoles exhibit significant anticancer properties. For instance:
- In Vitro Studies : Compounds related to this compound have demonstrated potent antiproliferative effects against various human cancer cell lines. For example, certain derivatives exhibited IC50 values ranging from 1.2 to 2.4 nM against cancer cells .
- Histone Deacetylase Inhibition : Some derivatives are identified as potential histone deacetylase inhibitors with IC50 values around 9.4 μM .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Inhibition of Pathogens : Several studies have reported effective inhibition against bacteria such as Escherichia coli and Staphylococcus aureus, suggesting its potential as an antimicrobial agent .
Other Biological Activities
Beyond anticancer and antimicrobial effects, this compound exhibits:
- Anti-inflammatory Properties : Some derivatives have shown promise in reducing inflammation in experimental models .
- Antidiabetic Effects : The ability to modulate glucose metabolism hints at potential applications in diabetes management.
Case Studies and Experimental Results
A variety of studies have explored the biological activity of this compound and its derivatives:
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing triazole rings, including ethyl 1-(2-aminoethyl)-1H-benzo[d][1,2,3]triazole-5-carboxylate. Research indicates that derivatives of triazole exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds similar to this compound have demonstrated efficacy in inhibiting the proliferation of colorectal adenocarcinoma cells (Caco-2) with IC50 values comparable to established chemotherapeutics like cisplatin .
Antimicrobial Properties
Triazole derivatives are known for their antimicrobial activities. This compound has shown promise as an antibacterial agent against various pathogens. The structural characteristics of the triazole ring contribute to its interaction with microbial enzymes and cellular targets, enhancing its efficacy as an antimicrobial agent .
Herbicidal Activity
Research has indicated that triazole derivatives can function as herbicides due to their ability to inhibit specific biochemical pathways in plants. This compound may be explored for its potential in controlling weed growth through selective inhibition of plant growth regulators .
Plant Growth Regulation
In addition to herbicidal properties, compounds like this compound can act as plant growth regulators. They may enhance or inhibit growth responses depending on their concentration and application method .
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions to yield high-purity products suitable for biological testing. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of synthesized compounds .
Anticancer Research
A study conducted on a derivative of this compound demonstrated its ability to induce apoptosis in cancer cells through reactive oxygen species generation and mitochondrial membrane potential disruption . This finding underscores the compound's potential as a lead structure for developing novel anticancer agents.
Agricultural Trials
Field trials assessing the herbicidal efficacy of triazole derivatives have shown promising results in controlling specific weed species without adversely affecting crop yield . These studies highlight the compound's potential role in sustainable agriculture practices.
Comparison with Similar Compounds
Comparison with Similar Compounds
A comparative analysis of structurally related benzotriazole derivatives is provided below, focusing on substituents, molecular properties, and biological activities.
Table 1: Structural and Functional Comparison of Benzo[d][1,2,3]triazole Derivatives
Key Findings:
Bioactivity Trends: Tetrazole Derivatives: Compounds like 101a and 101b exhibit potent antinociceptive and anti-inflammatory effects, attributed to the tetrazole moiety’s metabolic stability and hydrogen-bonding capacity . Aminoethyl Substituent: The target compound’s 2-aminoethyl group may enhance receptor interactions (e.g., GPCRs or enzyme active sites) compared to methyl or unsubstituted analogs, though direct evidence is lacking .
Structural-Activity Relationships (SAR) :
- N1 Substituents :
- Tetrazole-containing derivatives (e.g., 101a) show superior antinociceptive activity, likely due to tetrazole’s bioisosteric similarity to carboxylic acids .
- Aminoethyl groups (target compound) may mimic endogenous amines (e.g., serotonin, dopamine), suggesting CNS-targeted applications . C5 Substituents:
- Ethyl esters balance lipophilicity and metabolic stability better than methyl esters, which are more prone to hydrolysis .
Preparation Methods
Step 1: Preparation of Benzotriazole Core
- Starting Material: Ethyl 2-(benzo[d]thiazol-2-yl)acetate or similar derivatives are synthesized through condensation reactions involving o-aminobenzenethiol derivatives with appropriate acyl chlorides or esters.
- Reaction Conditions: Typically, reflux in ethanol with catalysts such as triethylamine or pyridine facilitates cyclization to form the benzo[d]triazole core.
Step 2: Functionalization at the 5-Position
- Method: Alkylation or acylation of the nitrogen at the 5-position is achieved using alkyl halides or methylating agents like methyl iodide in the presence of inorganic bases such as potassium carbonate or sodium hydroxide.
- Operational Details: Reactions are often conducted at 0°C to 80°C, with solvents like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF). For methylation, methyl iodide is a common methylating agent.
Step 3: Introduction of the 2-Aminoethyl Group
- Approach: Nucleophilic substitution of the 5-position methyl ester or halogenated intermediates with 2-aminoethylamine.
- Reaction Conditions: Typically, this step involves heating with excess 2-aminoethylamine in solvents like ethanol or water, often under reflux, to ensure complete substitution.
Synthesis via Cyclocondensation of Dicarbonyl Compounds with Hydrazines
Method Overview:
This approach involves cyclocondensation reactions of dicarbonyl esters with hydrazines to generate the benzo[d]triazole framework.
Key Steps:
- Starting Material: Dicarbonyl ester such as diethyl oxalate reacts with phenyl hydrazine under reflux conditions in acetic acid, forming intermediate pyrazole derivatives.
- Reaction Conditions: Reflux at elevated temperatures (around 80°C) facilitates cyclization, leading to heterocyclic intermediates.
- Further Functionalization: The heterocycle can undergo methylation or aminoethylation using methyl iodide or aminoethylamine, respectively, under controlled conditions.
Example:
- Cyclocondensation of diethyl oxalate with phenyl hydrazine yields a pyrazole derivative, which can be further transformed into the target compound via methylation and aminoethylation steps.
Esterification and Methylation Strategies
Method Overview:
Esterification of the benzo[d]triazole-5-carboxylic acid with ethanol, followed by methylation of the carboxyl group, is a pivotal step.
Step 1: Esterification
- Reagents: Ethyl chloroformate, ethanol, or direct esterification with ethanol under acidic catalysis (e.g., sulfuric acid).
- Conditions: Reactions typically occur at room temperature to reflux, with excess ethanol to drive ester formation.
Step 2: Methylation of Carboxyl Group
- Reagents: Methyl iodide (CH$$_3$$I) or dimethyl sulfate in the presence of base such as potassium carbonate or sodium hydride.
- Reaction Conditions: Conducted at 0°C to 80°C, with reaction times ranging from 5 to 48 hours, depending on the reagent and temperature.
Aminoethylation of the Benzo[d]triazole Core
Method Overview:
The aminoethyl group can be introduced via nucleophilic substitution or reductive amination.
Typical Procedure:
- React the methylated intermediate with 2-aminoethylamine in ethanol or water under reflux conditions.
- Alternatively, use of ethylene dibromide or dihalides with base can facilitate nucleophilic substitution to attach the aminoethyl chain.
Data Summary Table of Preparation Methods
Research Findings and Notes:
- Operational Flexibility: The choice of starting materials and reaction conditions can be tailored based on desired yields and purity.
- Reaction Optimization: Use of microwave irradiation or flow chemistry has been suggested in recent studies to improve efficiency and reduce reaction times.
- Purification: Recrystallization from ethanol, DMF, or ethyl acetate is common to obtain high-purity final compounds.
- Safety Considerations: Methyl iodide and other methylating agents are highly toxic; appropriate precautions are necessary.
Q & A
Basic: What synthetic strategies are recommended for preparing ethyl 1-(2-aminoethyl)-1H-benzo[d][1,2,3]triazole-5-carboxylate, and how can reaction parameters be optimized?
Answer:
- Key Routes : Utilize alkylation or condensation reactions. For example, introduce the 2-aminoethyl group via nucleophilic substitution or coupling reactions (e.g., using chloroethylamine derivatives). The ester group can be introduced via esterification of the corresponding carboxylic acid precursor .
- Optimization : Adjust solvent polarity (e.g., acetic acid for reflux ), temperature (80–120°C), and stoichiometry of reagents (e.g., 1.1–1.2 equivalents of sodium acetate to drive reaction completion ). Monitor progress using TLC or HPLC.
Basic: Which spectroscopic and crystallographic methods are most reliable for characterizing this compound?
Answer:
- Spectroscopy :
- Crystallography : Single-crystal X-ray diffraction to resolve spatial conformation and hydrogen-bonding networks (e.g., as demonstrated for triazole-thione derivatives ).
Basic: How should researchers evaluate the chemical stability of this compound under varying storage conditions?
Answer:
- Methodology : Conduct accelerated stability studies:
Advanced: How can density functional theory (DFT) and molecular docking elucidate this compound’s electronic properties or biological interactions?
Answer:
- DFT : Calculate frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity. Solvent effects (e.g., polarizable continuum models) can explain solvatochromic behavior .
- Docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., enzymes with triazole-binding pockets). Validate with experimental IC₅₀ values from enzyme inhibition assays .
Advanced: What strategies address contradictions in reported synthetic yields or physicochemical data across studies?
Answer:
- Variable Analysis : Compare solvent systems (polar vs. nonpolar), catalysts (e.g., acetic acid vs. sulfuric acid), and purification methods (recrystallization vs. column chromatography) .
- Data Normalization : Replicate experiments under standardized conditions (e.g., 0.1 mol scale, 24 h reaction time) and validate purity via orthogonal techniques (e.g., HPLC + melting point analysis) .
Advanced: What methodologies establish structure-activity relationships (SAR) for derivatives of this compound?
Answer:
- Analog Synthesis : Modify substituents (e.g., replace ethyl ester with methyl or tert-butyl esters) and assess bioactivity changes .
- In Vitro Assays : Test enzyme inhibition (e.g., cytochrome P450) or receptor binding (e.g., GPCRs) using radioligand displacement assays .
Basic: What purification protocols ensure high purity for this compound?
Answer:
- Recrystallization : Use DMF/acetic acid (1:1) to remove byproducts .
- Chromatography : Employ silica gel column chromatography with ethyl acetate/hexane gradients (30–50% polarity) .
- Final Purity Check : Confirm via HPLC (≥98% area under the curve) .
Advanced: How can solvatochromic analysis reveal solvent effects on this compound’s spectral properties?
Answer:
- Method : Measure UV-Vis absorption in solvents of varying polarity (e.g., water, DMSO, hexane). Plot λₘₐₐ vs. Reichardt’s ET(30) parameter to correlate shifts with solvent polarity .
- Application : Predict solubility or aggregation behavior in drug formulation studies .
Basic: What safety protocols are critical when handling this compound?
Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of fine powders .
- Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced: Which in vitro assays are suitable for screening this compound’s pharmacological potential?
Answer:
- Enzyme Inhibition : Use fluorescence-based assays (e.g., β-lactamase inhibition ).
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa or MCF-7) with IC₅₀ determination .
- Antimicrobial Activity : Broth microdilution against Gram-positive/negative bacteria (MIC ≤ 16 µg/mL considered active) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
